2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole
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Overview
Description
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole is an organostannane compound that has garnered significant interest in the field of organic synthesis. This compound is known for its unique properties and versatility, making it a valuable reagent in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole typically involves the reaction of 2-bromobenzothiazole with tributyltin hydride in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction conditions include heating the mixture to a temperature range of 80-100°C for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and disposal of organotin compounds due to their toxicity .
Chemical Reactions Analysis
Types of Reactions
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the stannyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Various organotin derivatives.
Substitution: Compounds with different functional groups replacing the stannyl group.
Scientific Research Applications
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Stille cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole involves its ability to participate in radical reactions. The stannyl group can donate electrons, facilitating the formation of radicals that can then react with other molecules. This property is exploited in various synthetic applications, including the formation of complex organic molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tributylstannyl)thiophene
- trans-1,2-Bis(tributylstannyl)ethene
- Carboxylate derivatives of tributyltin (IV) complexes
Uniqueness
2-[(Tributylstannyl)sulfanyl]-1,3-benzothiazole is unique due to its benzothiazole core, which imparts distinct electronic and steric properties. This makes it particularly effective in specific reactions, such as Stille cross-coupling, where other organostannane compounds may not perform as well .
Properties
CAS No. |
10603-84-6 |
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Molecular Formula |
C19H31NS2Sn |
Molecular Weight |
456.3 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylsulfanyl(tributyl)stannane |
InChI |
InChI=1S/C7H5NS2.3C4H9.Sn/c9-7-8-5-3-1-2-4-6(5)10-7;3*1-3-4-2;/h1-4H,(H,8,9);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
InChI Key |
IFERELZGVILZDB-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)SC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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